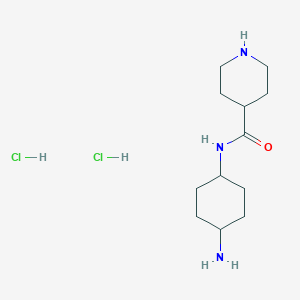

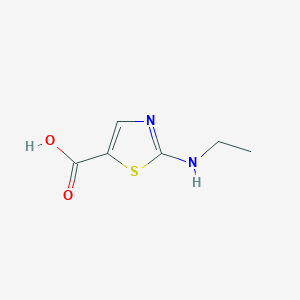

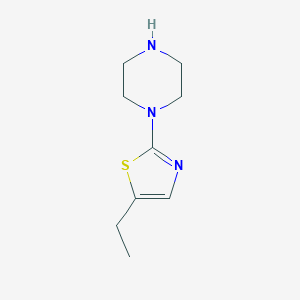

![molecular formula C13H10BrN3 B1526194 6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-amine CAS No. 955952-55-3](/img/structure/B1526194.png)

6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-amine

Overview

Description

6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-amine is a chemical compound with the empirical formula C13H9BrN2 . It belongs to the class of organic compounds known as phenylpyridines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including 6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-amine, can be achieved through a solvent- and catalyst-free method. This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .Scientific Research Applications

Anticancer Activity

Imidazo[1,2-a]pyridine derivatives, including those with a bromo-phenylimidazo moiety, have shown potential as anticancer agents. Specifically, these compounds have been evaluated against breast cancer cells, where some derivatives demonstrated significant antiproliferative potential . The structural core of imidazo[1,2-a]pyridine is crucial for the activity, and functionalizing the C-3 position, as in the case of 6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-amine, is a common strategy in medicinal chemistry to enhance anticancer properties .

COX-2 Inhibition

The compound has been utilized in the design and synthesis of new COX-2 inhibitors. These inhibitors are important in the treatment of inflammation and pain, and the imidazo[1,2-a]pyridine derivatives offer a new avenue for developing potent COX-2 inhibitory drugs .

Synthesis of Heterocycles

6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-amine serves as a key intermediate in the synthesis of various heterocyclic compounds. The imidazo[1,2-a]pyridine core is a valuable scaffold in medicinal chemistry, leading to the creation of diverse molecules with potential therapeutic applications .

Fluorescent Probes

Derivatives of imidazo[1,2-a]pyridine have been used as fluorescent probes for the in vitro and in vivo determination of mercury and iron ions. The electronic properties of the imidazo[1,2-a]pyridine ring system make it suitable for the development of sensitive and selective sensors .

Light-Sensitive Dyes

The imidazo[1,2-a]pyridine moiety, including brominated derivatives, finds application in light-sensitive dyes. These dyes have uses in optical media for data storage, providing a method for high-density information encoding .

Pesticides and Fungicides

Compounds with the imidazo[1,2-a]pyridine structure are also employed in the agricultural sector as pesticides and fungicides. Their chemical properties allow them to interact with various biological targets, offering protection against a range of pests and fungal diseases .

Pharmaceutical Ingredients

The imidazo[1,2-a]pyridine core is present in many active pharmaceutical ingredients. For example, it is found in drugs like zolimidine (antiulcer), zolpidem (for insomnia), and saripidem (sedative and anxiolytic). The brominated phenylimidazo derivative could be a precursor or a structural inspiration for developing new pharmaceuticals .

Antimicrobial Activity

Imidazo[1,2-a]pyridine derivatives exhibit a broad range of biological activities, including antimicrobial effects. The brominated compounds, in particular, may be effective against various bacterial strains, contributing to the development of new antibiotics .

Future Directions

Imidazo[1,2-a]pyridines, including 6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-amine, have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity . They have potential applications in the treatment of various diseases, including tuberculosis . Therefore, future research could focus on exploring these potential applications and improving the synthesis methods.

Mechanism of Action

Target of Action

The primary target of 6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-amine is the Cyclooxygenase (COX) enzyme . COX plays a crucial role in converting arachidonic acid to inflammatory mediators .

Mode of Action

6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-amine interacts with the COX enzyme, inhibiting its activity . The docking studies performed by AutoDock Vina demonstrated that the molecules were positioned as well as a crystallographic ligand in the COX-2 active site .

Biochemical Pathways

The inhibition of the COX enzyme affects the arachidonic acid cascade, a key biochemical pathway involved in inflammation, pain, and fever . By inhibiting COX, 6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-amine reduces the production of prostanoids, which are inflammatory mediators .

Result of Action

The inhibition of the COX enzyme by 6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-amine results in a reduction of inflammation, pain, and fever . This is due to the decreased production of prostanoids, which are inflammatory mediators .

properties

IUPAC Name |

6-bromo-2-phenylimidazo[1,2-a]pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrN3/c14-10-6-7-11-16-12(13(15)17(11)8-10)9-4-2-1-3-5-9/h1-8H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFRSXNZLXDIILD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

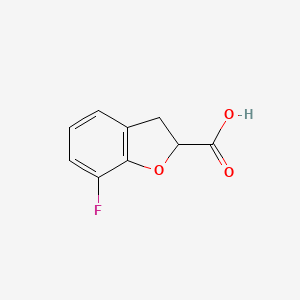

![1-[4-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B1526114.png)

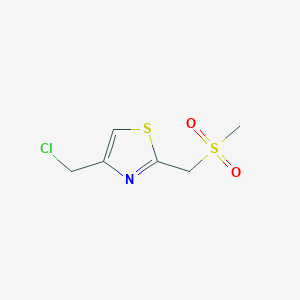

amino}acetic acid](/img/structure/B1526115.png)

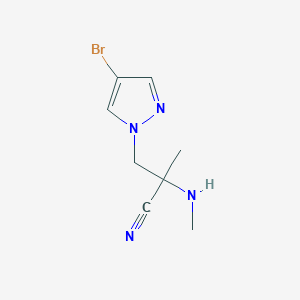

![1-[(4-Bromo-3-fluorophenyl)carbonyl]piperidine-3-carboxylic acid](/img/structure/B1526124.png)

![3-[(3-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid hydrochloride](/img/structure/B1526127.png)

![4-(Chloromethyl)-1-methoxy-2-[(trifluoromethyl)sulfanyl]benzene](/img/structure/B1526132.png)